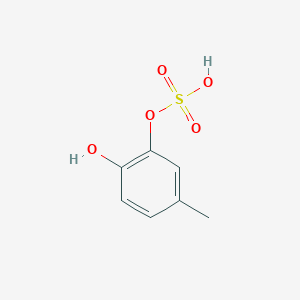
tert-Butyl (3S,5S)-5-methyl-3-((4R,5S)-4-methyl-2-oxo-5-phenyloxazolidine-3-carbonyl)octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3S,5S)-5-methyl-3-((4R,5S)-4-methyl-2-oxo-5-phenyloxazolidine-3-carbonyl)octanoate is a complex organic compound that features a tert-butyl group, an oxazolidine ring, and a carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S,5S)-5-methyl-3-((4R,5S)-4-methyl-2-oxo-5-phenyloxazolidine-3-carbonyl)octanoate typically involves multiple steps. One common method includes the following steps:
Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized by reacting an amino alcohol with a carbonyl compound under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced through a tert-butylation reaction, often using tert-butyl chloride and a strong base like sodium hydride.
Coupling Reactions: The final coupling of the oxazolidine ring with the octanoate backbone is achieved through esterification reactions, typically using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol and other oxidized products.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The oxazolidine ring can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: tert-Butyl alcohol, carbonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted oxazolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl (3S,5S)-5-methyl-3-((4R,5S)-4-methyl-2-oxo-5-phenyloxazolidine-3-carbonyl)octanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the behavior of similar natural compounds.
Medicine
In medicine, the compound’s potential as a drug precursor is of significant interest. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and resins.
Mecanismo De Acción
The mechanism of action of tert-Butyl (3S,5S)-5-methyl-3-((4R,5S)-4-methyl-2-oxo-5-phenyloxazolidine-3-carbonyl)octanoate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The tert-butyl group can also influence the compound’s overall reactivity and stability, affecting its interaction with biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (3R,5R)-5-methyl-3-((4S,5R)-4-methyl-2-oxo-5-phenyloxazolidine-3-carbonyl)octanoate
- tert-Butyl (3S,5S)-5-methyl-3-((4R,5S)-4-methyl-2-oxo-5-phenyloxazolidine-3-carbonyl)hexanoate
Uniqueness
tert-Butyl (3S,5S)-5-methyl-3-((4R,5S)-4-methyl-2-oxo-5-phenyloxazolidine-3-carbonyl)octanoate is unique due to its specific stereochemistry and the presence of both the tert-butyl group and the oxazolidine ring
Propiedades
Fórmula molecular |
C24H35NO5 |
|---|---|
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
tert-butyl (3S,5S)-5-methyl-3-[(4R,5S)-4-methyl-2-oxo-5-phenyl-1,3-oxazolidine-3-carbonyl]octanoate |
InChI |
InChI=1S/C24H35NO5/c1-7-11-16(2)14-19(15-20(26)30-24(4,5)6)22(27)25-17(3)21(29-23(25)28)18-12-9-8-10-13-18/h8-10,12-13,16-17,19,21H,7,11,14-15H2,1-6H3/t16-,17+,19-,21+/m0/s1 |
Clave InChI |
HUIHVTVFRDJFTM-ZDWTUXFCSA-N |
SMILES isomérico |
CCC[C@H](C)C[C@@H](CC(=O)OC(C)(C)C)C(=O)N1[C@@H]([C@@H](OC1=O)C2=CC=CC=C2)C |
SMILES canónico |
CCCC(C)CC(CC(=O)OC(C)(C)C)C(=O)N1C(C(OC1=O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13351295.png)

![6-(2-Methoxybenzyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351309.png)
![2-([1,1'-Biphenyl]-4-yloxy)-N-(1-cyanocyclohexyl)acetamide](/img/structure/B13351313.png)


![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13351326.png)






![3-Bromo-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13351346.png)
